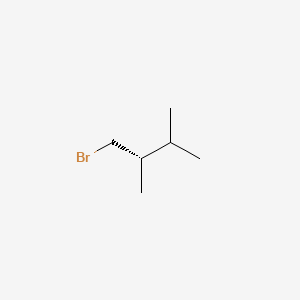

(S)-1-Bromo-2,3-dimethylbutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-Bromo-2,3-dimethylbutane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a chiral carbon, making it an optically active compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-1-Bromo-2,3-dimethylbutane can be synthesized through several methods. One common approach involves the bromination of (S)-2,3-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the chiral carbon, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Bromo-2,3-dimethylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine leaving group. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E1 and E2) to form alkenes. Strong bases such as potassium tert-butoxide (t-BuOK) are often used in these reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.

Applications De Recherche Scientifique

Organic Synthesis

(S)-1-Bromo-2,3-dimethylbutane serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides to form alcohols or ethers.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | This compound + NaOH | 2,3-Dimethylbutanol |

- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Elimination | This compound + KOtBu | 2,3-Dimethyl-2-butene |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceutical compounds. Its brominated structure is often crucial for biological activity.

Case Study: Synthesis of Antiviral Agents

Research has shown that brominated alkanes like this compound can be used as intermediates in synthesizing antiviral agents. The compound's ability to participate in substitution reactions allows for the introduction of various functional groups necessary for biological activity.

Material Science

This compound finds applications in material science as well. It is utilized in the production of polymers and materials that require specific properties like flame retardancy.

Case Study: Polymer Development

A study indicated that incorporating brominated compounds into polymer matrices enhances their fire resistance. The presence of this compound in polymer formulations has been shown to improve thermal stability and reduce flammability.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions:

-

Substitution Mechanisms :

- S_N1 Mechanism : A two-step process where the leaving group departs before the nucleophile attacks.

- S_N2 Mechanism : A one-step process where the nucleophile attacks as the leaving group departs.

-

Elimination Mechanisms :

- E1 Mechanism : Similar to S_N1 but leads to alkene formation.

- E2 Mechanism : A concerted reaction where a base abstracts a proton while the leaving group departs.

Mécanisme D'action

The mechanism of action of (S)-1-Bromo-2,3-dimethylbutane in chemical reactions primarily involves the formation and breaking of bonds through nucleophilic substitution and elimination mechanisms. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen and a bromine atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

®-1-Bromo-2,3-dimethylbutane: The enantiomer of (S)-1-Bromo-2,3-dimethylbutane, differing only in the spatial arrangement of atoms around the chiral center.

1-Bromo-2-methylpropane: A structurally similar compound with one less methyl group, leading to different reactivity and applications.

1-Bromo-3-methylbutane: Another isomer with the bromine atom located on a different carbon, resulting in distinct chemical properties.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.

Activité Biologique

(S)-1-Bromo-2,3-dimethylbutane is a brominated alkane that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom attached to the first carbon of a branched alkane chain. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and chemical synthesis.

- Molecular Formula : C₆H₁₃Br

- Molecular Weight : 165.071 g/mol

- CAS Number : 30540-31-9

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The bromine atom serves as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to modifications in enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. This inhibition can affect the metabolism of various xenobiotics.

- Cell Signaling Modulation : By interacting with signaling proteins, this compound can alter phosphorylation events, impacting downstream signaling pathways and gene expression.

Biological Activity Overview

Research on this compound has revealed several significant biological activities:

1. Cytotoxicity

Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

3. Neurotoxicity

Research has suggested that prolonged exposure to this compound may result in neurotoxic effects, potentially through oxidative stress mechanisms .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 85 | Moderate |

| 50 | 50 | High |

| 100 | 20 | Very High |

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propriétés

IUPAC Name |

(2S)-1-bromo-2,3-dimethylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNUHHAUPSXEKI-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CBr)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.